![molecular formula C15H12N6O B609499 3-[(6-乙炔基-9H-嘌呤-2-基)氨基]苯乙酰胺 CAS No. 1507367-00-1](/img/structure/B609499.png)
3-[(6-乙炔基-9H-嘌呤-2-基)氨基]苯乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is a potent and reversible NIMA related kinase 2 (Nek2) inhibitor . It has a molecular formula of C15H12N6O and a molecular weight of 292.302 . It is also known as NCL 00017509 .
Synthesis Analysis
The synthesis of 6-ethynylpurines, which includes “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide”, involves capturing a cysteine residue (Cys22) close to the catalytic domain of the protein kinase Nek2 . The crystal structure of the non-covalent inhibitor 3-((6-cyclohexylmethoxy-7H-purin-2-yl)amino)benzamide in complex with Nek2 indicated that replacing the alkoxy with an ethynyl group places the terminus of the alkyne close to Cys22 .Molecular Structure Analysis
The molecular structure of “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is characterized by the presence of an ethynyl group attached to a purine ring, which is further linked to a benzene ring through an amino group .Chemical Reactions Analysis
The mode of inhibition of Nek2 by “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine . Replacement of the ethynyl group by ethyl or cyano abrogates activity .Physical And Chemical Properties Analysis
“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is a solid compound with a molecular weight of 292.3 . It is soluble to 100mM in DMSO .科学研究应用
Nek2 Kinase Inhibition
NCL00017509 is a potent and reversible NIMA related kinase 2 (Nek2) inhibitor . Nek2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly in the process of mitosis . By inhibiting Nek2, NCL00017509 can induce increased mitotic abnormalities and delay .
Anti-Cancer Applications
NCL00017509 has shown potential in cancer treatment. In mice bearing pancreatic tumors, NCL00017509 decreases PD-L1 expression and induces an anticancer immune response . This suggests that NCL00017509 could be used to enhance the body’s immune response against cancer cells.
Cell Cycle Regulation
The compound has been found to induce a delay in the mitotic phase of the cell cycle . This could potentially be used to control the proliferation of cells, which is particularly relevant in the context of diseases characterized by uncontrolled cell growth, such as cancer.
Covalent Inhibition of Nek2
Research has shown that NCL00017509 acts as a covalent inhibitor of Nek2 . This means that it forms a covalent bond with the kinase, leading to irreversible inhibition. This property could be exploited for the development of more potent and selective kinase inhibitors.
Selectivity for Nek2 over Other Kinases
NCL00017509 has been found to exhibit a high degree of selectivity for Nek2 over other kinases . This selectivity is crucial in drug development, as it allows for targeted treatment with fewer off-target effects.
Potential for Drug Development
Given its potency, selectivity, and the fact that it is cell-permeable and active in vivo , NCL00017509 has the potential to be developed into a drug for treating diseases associated with Nek2, such as certain types of cancer.
作用机制
Target of Action
The primary target of NCL00017509 is the NIMA related kinase 2 (Nek2) . Nek2 is a cell cycle-regulated protein kinase involved in the regulation of centrosome separation and bipolar spindle formation in mitotic cells .
Mode of Action
NCL00017509 acts as a potent and reversible inhibitor of Nek2 . It binds to Nek2 and inhibits its activity, which leads to increased mitotic abnormalities and mitotic delay .
Biochemical Pathways
By inhibiting Nek2, NCL00017509 affects the normal progression of the cell cycle. The inhibition of Nek2 leads to abnormalities in mitosis, a crucial phase of the cell cycle .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 100 mm . This solubility suggests that NCL00017509 could be well-absorbed and distributed in the body, but further studies are needed to confirm its ADME properties.
Result of Action
The inhibition of Nek2 by NCL00017509 results in increased mitotic abnormalities and mitotic delay . In mice bearing pancreatic tumors, NCL00017509 has been shown to decrease PD-L1 expression and induce an anticancer immune response .
未来方向
“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” has shown promising results as a selective inhibitor of Nek2 . It has the attributes of a drug-like compound with good aqueous solubility, no inhibition of hERG at 25 μM, and a good stability profile in human liver microsomes . Therefore, 6-ethynylpurines, including “3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide”, are promising agents for cancer treatment .
属性
IUPAC Name |
2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLUJHMXCLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。